molecular formula C7H10N4 B3024190 1-(Pyridin-2-ylmethyl)guanidine CAS No. 24067-29-6

1-(Pyridin-2-ylmethyl)guanidine

Cat. No.: B3024190
CAS No.: 24067-29-6
M. Wt: 150.18 g/mol
InChI Key: LXVKOMHNCDIZPY-UHFFFAOYSA-N
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Description

1-(Pyridin-2-ylmethyl)guanidine is a useful research compound. Its molecular formula is C7H10N4 and its molecular weight is 150.18 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(pyridin-2-ylmethyl)guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4/c8-7(9)11-5-6-3-1-2-4-10-6/h1-4H,5H2,(H4,8,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXVKOMHNCDIZPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Guanidine Based Ligand Chemistry

Guanidine (B92328) and its derivatives are well-established as powerful tools in chemistry, primarily recognized for their strong basicity and their ability to form stable cations. In the field of ligand chemistry, the guanidine moiety is a robust N-donor, capable of forming strong bonds with a wide array of metal ions. The delocalization of positive charge across the central carbon and three nitrogen atoms upon protonation or coordination contributes to the formation of highly stable complexes.

The versatility of guanidine-based ligands is further enhanced by the ease with which their steric and electronic properties can be tuned through substitution on the nitrogen atoms. This modularity allows for the design of ligands with specific properties tailored for applications ranging from catalysis to materials science and medicinal chemistry. The introduction of a pyridyl group, as seen in 1-(Pyridin-2-ylmethyl)guanidine, represents a strategic evolution in this field, creating a bifunctional ligand with enhanced coordination capabilities.

Significance of Pyridine Guanidine Hybrid Systems in Coordination Chemistry

The fusion of a pyridine (B92270) ring with a guanidine (B92328) unit in a single molecule, as exemplified by 1-(Pyridin-2-ylmethyl)guanidine, creates a powerful chelating ligand. The pyridine nitrogen and one of the guanidine nitrogens can coordinate to a metal center, forming a stable chelate ring. This chelation effect significantly enhances the stability of the resulting metal complexes compared to those with monodentate guanidine or pyridine ligands.

A key feature of pyridin-2-yl guanidine derivatives is the potential for intramolecular hydrogen bonding between the pyridine nitrogen and a proton on the guanidine group. rsc.orgfluorochem.co.uk This interaction influences the conformation of the ligand and can play a crucial role in the pre-organization of the ligand for metal binding. rsc.orgfluorochem.co.uk Theoretical studies and experimental data, including X-ray crystallography and NMR spectroscopy on related compounds, have confirmed the energetic favorability of a conformation where an intramolecular hydrogen bond is present. rsc.orgfluorochem.co.uk This structural constraint can lead to more defined and predictable coordination geometries in the resulting metal complexes.

The electronic properties of the pyridine ring can also be readily modified, which in turn influences the donor properties of the entire ligand system. This tunability, combined with the inherent stability of the guanidine moiety, makes pyridine-guanidine hybrid systems highly attractive for the development of catalysts with controlled reactivity and selectivity.

Overview of Research Trajectories for 1 Pyridin 2 Ylmethyl Guanidine

Strategic Approaches to Guanidine Core Functionalization

The introduction and modification of the guanidine group onto a molecular scaffold are pivotal steps in the synthesis of this compound and its derivatives. The primary approach involves the guanylation of 2-(aminomethyl)pyridine or its derivatives. Several reagents and methods have been developed to achieve this transformation efficiently.

A widely used method employs N,N'-di-Boc-S-methylisothiourea as the guanylating agent. This reagent reacts with primary amines, such as 2-(aminomethyl)pyridine, in the presence of a promoter like mercury(II) chloride (HgCl₂) and a base such as triethylamine (B128534) (NEt₃) in a solvent like dichloromethane (B109758) (DCM). mdpi.comscholaris.ca The reaction proceeds via the formation of a carbodiimide (B86325) intermediate, which is then attacked by the amine. lookchemmall.com The resulting guanidine is protected with tert-butoxycarbonyl (Boc) groups, which can be subsequently removed under acidic conditions (e.g., with trifluoroacetic acid (TFA) or hydrochloric acid (HCl)) to yield the final product. mdpi.com

Another effective guanylating agent is polymer-bound bis(tert-butoxycarbonyl)thiopseudourea. This solid-phase reagent offers the advantage of simplified purification, as the excess reagent and byproducts can be removed by filtration. sigmaaldrich.com The reaction is typically carried out by stirring the amine with the polymer-bound reagent in a solvent like tetrahydrofuran (B95107) (THF). sigmaaldrich.com

Alternative methods for activating thioureas for guanylation include the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) or copper(II) sulfate (B86663) adsorbed on silica (B1680970) gel. lookchemmall.com These reagents also facilitate the conversion of a thiourea (B124793) to a reactive carbodiimide intermediate for subsequent reaction with an amine. lookchemmall.com The choice of guanylating agent and reaction conditions can be tailored based on the specific substrate and desired purity of the final product.

ReagentPromoter/ConditionsStarting MaterialProductYield (%)Reference
N,N'-di-Boc-S-methylisothioureaHgCl₂, NEt₃, DCM, rt, 16 h6-Chloro-2-aminopyridine2-[2,3-Di(tert-butoxycarbonyl)guanidino]-6-chloropyridine86 mdpi.com
Polymer-bound bis(tert-butoxycarbonyl)thiopseudoureaTHF, rt, 40 hAmineN,N'-di-Boc-guanidineN/A sigmaaldrich.com
N-BenzoylthioureaHgCl₂, NEt₃, DMF, rt, 7 daysAnilineN-Benzoyl-N',N''-diphenylguanidine31 mdpi.com

Pyridine Moiety Derivatization Techniques

Modification of the pyridine ring is a key strategy for creating a library of this compound analogues with diverse properties. Transition metal-catalyzed cross-coupling reactions are powerful tools for introducing a wide range of substituents onto the pyridine core.

The Suzuki-Miyaura cross-coupling reaction is a prominent method for forming carbon-carbon bonds. This reaction can be used to introduce aryl or heteroaryl groups at specific positions on the pyridine ring. For instance, a halogenated pyridine derivative, such as 2-amino-6-bromopyridine (B113427), can be coupled with various boronic acids in the presence of a palladium catalyst like palladium(II) acetate (B1210297) (Pd(OAc)₂) with a suitable phosphine (B1218219) ligand (e.g., S-Phos or X-Phos) and a base like potassium carbonate (K₂CO₃). mdpi.com This allows for the synthesis of a wide array of substituted pyridines that can then be subjected to guanylation.

The Sonogashira reaction provides a route to introduce alkynyl groups onto the pyridine ring. This palladium-catalyzed reaction couples a terminal alkyne with a halo-pyridine. The resulting alkynylated pyridine can be a final product or an intermediate for further transformations, such as hydrogenation to form an alkyl-substituted pyridine. For example, bromo-2-aminopyridine can undergo a Sonogashira reaction followed by catalytic hydrogenation to yield phenethyl-substituted aminopyridines, which can then be guanidinylated. mdpi.com

These derivatization techniques can be strategically employed either before or after the guanylation step, often requiring appropriate protection of the guanidine group if it is already present.

Reaction TypeCatalyst/LigandSubstratesProduct TypeYield (%)Reference
Suzuki-MiyauraPd(OAc)₂, S-Phos2-[2,3-Di(tert-butoxycarbonyl)guanidino]-6-chloropyridine, Arylboronic acid6-Aryl-2-[2,3-di(tert-butoxycarbonyl)guanidino]pyridine80-82 mdpi.com
Suzuki-MiyauraPd(PPh₃)₄2-Amino-6-iodobenzonitrile, Arylboronic acid2-Amino-6-arylbenzonitrile59-93 mdpi.com
SonogashiraN/ABromo-2-aminopyridine, Terminal alkyneAlkynyl-2-aminopyridineN/A mdpi.com

Convergent and Divergent Synthesis Pathways to this compound Analogues

The synthesis of libraries of this compound analogues can be approached through either convergent or divergent strategies, each offering distinct advantages.

A convergent synthesis involves the initial preparation of a variety of substituted pyridine precursors, which are then subjected to a final guanylation step. For example, a range of 6-aryl-2-aminopyridines can be synthesized via Suzuki-Miyaura coupling of 2-amino-6-bromopyridine with different arylboronic acids. Each of these individually prepared substituted pyridines is then guanidinylated to yield the final target molecules. This approach is beneficial when the final guanylation step is robust and high-yielding across a range of substrates.

In contrast, a divergent synthesis begins with a common precursor that already contains the guanidine (or a protected form) and a reactive handle on the pyridine ring. This precursor is then reacted with a variety of building blocks to generate a library of analogues. For instance, 2-[2,3-di(tert-butoxycarbonyl)guanidino]-6-chloropyridine can serve as a key intermediate. mdpi.com This compound can then undergo Suzuki-Miyaura reactions with numerous boronic acids to introduce diverse aryl substituents at the 6-position, leading to a wide array of derivatives from a single starting material. mdpi.com This strategy is particularly efficient for rapidly generating a large number of analogues for screening purposes.

The choice between a convergent and divergent approach often depends on the availability of starting materials, the complexity of the target molecules, and the robustness of the key chemical transformations.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives aims to reduce the environmental impact of chemical processes. This includes the use of less hazardous reagents, environmentally benign solvents, and energy-efficient reaction conditions.

One-pot multicomponent reactions represent a key green strategy. For the synthesis of substituted pyridines, a one-pot, four-component reaction of an aldehyde, a C-H activated acid, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate can be employed. This approach, often enhanced by microwave irradiation, can significantly shorten reaction times and improve yields compared to conventional heating methods. google.com Using water as a green solvent is another important aspect. The synthesis of substituted guanidines and pyrimidines has been demonstrated in water, avoiding the use of volatile organic compounds. lookchemmall.com

Solvent-free reaction conditions, such as grinding reactants together at room temperature, offer a significant environmental advantage by eliminating solvent use entirely. This method has been successfully applied to the synthesis of N-methylnitrones and can be explored for certain steps in guanidine synthesis. mdpi.com

Green Chemistry ApproachReactionConditionsAdvantagesReference
Microwave-assisted synthesisOne-pot, four-component synthesis of pyridinesEthanol, microwave irradiation, 2-7 minShorter reaction time, excellent yields (82-94%) google.com
Aqueous mediaGuanylation of amines with cyanamideSc(OTf)₃, water, mild conditionsAvoids organic solvents, practical for water-soluble substrates lookchemmall.com
Solvent-free synthesisCondensation of carbonyl compounds with N-methylhydroxylamine hydrochlorideGrinding at room temperatureEliminates solvent, simple work-up, high yields mdpi.com

Ligand Properties of this compound: Donor Atom Analysis

This compound possesses multiple potential donor atoms that can engage in coordination with a metal ion. These include the nitrogen atom of the pyridine ring and the three nitrogen atoms of the guanidine moiety. The lone pair of electrons on the pyridine nitrogen makes it a classic Lewis base, readily available for coordination.

The guanidine group, with its Y-shaped CN₃ core, offers more complex coordination possibilities. It contains both sp² hybridized imine-type nitrogen and sp³ hybridized amine-type nitrogen atoms. Generally, in neutral guanidine ligands, coordination occurs through the lone pair located on the imine nitrogen. at.ua This is because the lone pairs on the amine nitrogens are often involved in delocalization within the guanidine unit, making them less available for donation. The presence of the pyridyl group connected via a methylene (B1212753) bridge introduces flexibility, allowing the ligand to adopt various conformations to facilitate metal binding.

The key donor atoms in this compound are:

The sp² nitrogen of the pyridine ring.

The sp² imine nitrogen of the guanidine group.

One or both of the sp³ amine nitrogens of the guanidine group.

The interplay between these donor sites allows for a range of coordination modes, which are discussed in the following sections.

Chelation Modes and Denticity of this compound

The denticity of a ligand refers to the number of donor atoms that bind to a central metal ion. This compound is a versatile ligand capable of exhibiting monodentate, bidentate, and potentially tridentate coordination, depending on the metal ion, its oxidation state, the counter-ion, and the reaction conditions.

In its simplest coordination mode, this compound can act as a monodentate ligand. This typically occurs when only one of its potential donor atoms binds to the metal center. Based on the general principles of guanidine coordination chemistry, when a guanidine derivative contains no additional donor atoms, it exclusively binds as a monodentate ligand through the imine nitrogen. at.ua Although this compound does contain the pyridyl donor, under certain steric or electronic constraints, it may still coordinate in a monodentate fashion.

In such a scenario, the most likely donor atom would be the most basic and sterically accessible one. While direct crystallographic evidence for the monodentate coordination of this compound is not prevalent in the reviewed literature, studies on similar systems, such as N-(2-pyridylmethyl)acetamide ligands with copper(I), show monodentate coordination through the pyridine nitrogen. nih.gov For this compound, monodentate coordination could occur through either the pyridine nitrogen or the imine nitrogen of the guanidine group.

The presence of both the pyridine ring and the guanidine group within the same molecule strongly predisposes this compound to act as a bidentate ligand, forming stable chelate rings with a metal ion. The most common bidentate coordination mode involves the nitrogen atom of the pyridine ring and one of the nitrogen atoms from the guanidine moiety.

A prominent example of this is seen in ruthenium complexes. The reaction of a ruthenium precursor with N,N'-bis(p-Tolyl)-N''-(2-pyridinylmethyl)guanidine, a derivative of the title compound, results in a complex where the ligand adopts a κ² chelate coordination mode. filinchuk.com In this mode, the ligand coordinates to the ruthenium center through the pyridine nitrogen and one of the guanidine nitrogens, forming a stable six-membered chelate ring. This bidentate coordination is a common feature for ligands containing a pyridyl group linked to another donor function. nih.gov

The chelation can occur in a few ways:

N(pyridyl), N(imine) chelation: This is the most probable bidentate mode, forming a stable six-membered ring.

N(pyridyl), N(amine) chelation: Coordination involving one of the terminal amine nitrogens is also possible.

Coordination ModeDonor Atoms InvolvedChelate Ring Size
BidentateN(pyridyl), N(guanidinyl)6-membered

The structure of this compound allows for the possibility of tridentate coordination, where the pyridine nitrogen and two nitrogen atoms from the guanidine group simultaneously bind to a single metal center. This would lead to the formation of two fused chelate rings, a five-membered and a six-membered ring, which can enhance the stability of the resulting complex.

Evidence for this coordination mode comes from studies on derivatives of this compound. A copper(II) complex with 1-(methoxymethanimidoyl)-2-(pyridin-2-ylmethyl)guanidine, a ligand derived from the title compound through methanolysis, shows the ligand acting as a tridentate N₃ donor. In this complex, the copper(II) ion is coordinated by three nitrogen atoms from the ligand, forming a distorted octahedral geometry. bath.ac.uk

Furthermore, studies on ruthenium complexes with N,N'-bis(p-Tolyl)-N''-(2-pyridinylmethyl)guanidine have shown that deprotonation of the ligand can lead to a tridentate κ³N,N',N'' coordination mode. filinchuk.com This demonstrates the capacity of the pyridinylmethyl guanidine framework to engage in tridentate chelation.

Coordination ModeDonor Atoms InvolvedChelate Ring System
TridentateN(pyridyl), N(imine), N(amine)Fused 5- and 6-membered rings

Formation of Transition Metal Complexes with this compound

The versatile coordination behavior of this compound makes it an attractive ligand for a wide range of transition metals. The ability to act as a neutral bidentate or a monoanionic tridentate ligand allows for the synthesis of complexes with diverse geometries and electronic properties.

First-row transition metals (from scandium to zinc) are of particular interest due to their abundance, lower cost, and diverse catalytic and biological activities. The coordination chemistry of this compound and its derivatives with several of these metals has been explored.

Copper: Copper complexes with guanidine-pyridine hybrid ligands have been synthesized and characterized. For instance, new copper complexes with (tetramethylguanidine)methylenepyridine (TMGpy) and (dimethylethyleneguanidine)methylenepyridine (DMEGpy) have been shown to be active in atom transfer radical polymerization (ATRP). mdpi.com The aforementioned tridentate coordination in a copper(II) complex of a this compound derivative highlights the stability of such chelates. bath.ac.uk Additionally, copper(II) and nickel(II) complexes with a related quinolinyl-hydrazone ligand containing a pyridine moiety have been synthesized and their structures determined. nih.gov

Nickel: Nickel(II) complexes with ligands containing both pyridine and guanidine or similar donor groups have been reported. For example, mixed-ligand complexes of nickel(II) with pyridylazo derivatives have been studied. researchgate.net The ability of the pyridinylmethyl guanidine framework to form stable chelates suggests that it would readily form complexes with nickel(II).

Cobalt: Cobalt(II) complexes with pyridine-containing ligands are well-known. For instance, the synthesis and structure of a cobalt(II) iodide complex with pyridine, [(Py)₂CoI₂], have been described. nih.gov Given the chelating ability of this compound, it is expected to form stable complexes with cobalt(II) and cobalt(III).

Iron: Iron(II) complexes with tridentate PNN-type ligands containing a central pyridine ring have been synthesized and characterized, demonstrating the compatibility of the pyridyl motif in iron coordination spheres. elsevierpure.com

Zinc: Zinc complexes with guanidine-pyridine hybrid ligands have been synthesized and investigated for their catalytic activity in the ring-opening polymerization of lactide. agosr.com These studies show that the coordination environment around the zinc center, influenced by the guanidine-pyridine ligand, plays a crucial role in the catalytic performance.

The following table summarizes some of the reported first-row transition metal complexes with ligands analogous to this compound.

MetalLigand SystemObserved Coordination
Copper(II)1-(methoxymethanimidoyl)-2-(pyridin-2-ylmethyl)guanidineTridentate (N,N,N) bath.ac.uk
Copper(I)(Dimethylethyleneguanidine)methylenepyridineBidentate (N,N) mdpi.com
Ruthenium(II)N,N'-bis(p-Tolyl)-N''-(2-pyridinylmethyl)guanidineBidentate (κ²) and Tridentate (κ³) filinchuk.com
Iron(II)(2-(di-tert-butylphosphinomethyl)-6-diethylaminomethyl)pyridineTridentate (P,N,N) elsevierpure.com
Cobalt(II)PyridineMonodentate nih.gov
Zinc(II)Guanidine-pyridine hybridsBidentate agosr.com

Complexation with Second and Third-Row Transition Metals

The versatile chelating nature of this compound (pyguan) and its derivatives allows for the formation of stable complexes with a variety of second and third-row transition metals. Research in this area has revealed a rich coordination chemistry, particularly with ruthenium and osmium.

Half-sandwich complexes of osmium(II) featuring a substituted this compound ligand, specifically N,N'-bis(p-Tolyl)-N''-(2-pyridinylmethyl)guanidine, have been synthesized. nih.govresearchgate.net These complexes, with the general formula [(η⁶-p-cymene)OsCl(H₂L)][SbF₆], are prepared by reacting the osmium dimer [{(η⁶-p-cymene)OsCl}₂(μ-Cl)₂] with the guanidine ligand in the presence of NaSbF₆. nih.govresearchgate.net Further reactions of these complexes, such as treatment with AgSbF₆, lead to the formation of cationic aqua complexes. nih.govresearchgate.net The guanidine ligand in these structures can adopt a fac-κ³ coordination mode upon deprotonation. nih.govresearchgate.net

Similarly, ruthenium(II) forms half-sandwich complexes with pyridyl-guanidine type ligands. researchgate.net These complexes, analogous to their osmium counterparts, exhibit a pseudo-octahedral "three-legged piano-stool" geometry. nih.govmdpi.comrsc.org The ruthenium center is coordinated to the pyridyl and guanidine nitrogen atoms of the ligand, a chloride ion, and a η⁶-p-cymene ring. mdpi.comresearchgate.net The synthesis of these ruthenium complexes often involves the reaction of the corresponding pyridyl-guanidine ligand with the ruthenium dimer [(η⁶-p-cymene)RuCl₂]₂. rsc.org

The coordination chemistry of other second and third-row transition metals with this compound is an area of ongoing research. The ability of the guanidine moiety to be readily modified allows for the tuning of steric and electronic properties, potentially leading to complexes with unique catalytic and material applications. researchgate.net

Rare Earth Metal Complexation Studies

The complexation of this compound with rare earth metals (lanthanides and actinides) is a less explored area compared to transition metals. However, the known coordination chemistry of rare earth elements with other nitrogen-containing heterocyclic ligands suggests potential for the formation of stable complexes.

Rare earth metals are known to form complexes with various π-ligands, although the bonding is predominantly ionic. rsc.org The coordination number and geometry of these complexes are highly dependent on the ionic radius of the metal ion and the steric bulk of the ligands. chemrxiv.org For instance, the synthesis of rare earth mixed sandwich complexes with phospholide and cyclooctatetraenide ligands has been reported, where the resulting structures vary from monomeric to dimeric based on the size of the rare earth metal and the steric demands of the phospholide ligand. chemrxiv.org

While specific studies on this compound with rare earth metals are not extensively documented in the provided search results, the general principles of rare earth coordination chemistry provide a framework for predicting potential interactions. The bidentate nature of the pyridyl-guanidine ligand could lead to the formation of chelate complexes with lanthanides and actinides. The synthesis of such complexes would likely involve the reaction of a suitable rare earth starting material, such as a metal halide or triflate, with the ligand in an appropriate solvent. nih.gov The resulting complexes could exhibit interesting photophysical properties, as seen in lanthanide complexes with other organic ligands. nih.gov Further research is needed to fully elucidate the coordination behavior of this compound with this important class of elements.

Structural Elucidation of this compound Metal Complexes

Crystallographic Analysis of Metal-Ligand Architectures

Upon deprotonation, the guanidinate ligand can coordinate in a fac-κ³ fashion, binding to the metal center through the pyridyl nitrogen and two of the guanidine nitrogens. nih.govresearchgate.net This has been observed in the complex [(η⁶-p-cymene)Os(κ³N,N',N''-HL¹)]⁺. nih.govresearchgate.net

The table below summarizes key crystallographic data for a representative ruthenium complex with a related pyridyl-containing ligand.

CompoundCrystal SystemSpace GroupRu-N1 (Å)Ru-N2 (Å)Ru-Cl (Å)N1-Ru-N2 (°)
[Ru(η⁶-p-cymene)(L)Cl]PF₆ MonoclinicP2₁/c2.1129(14)2.1054(15)~2.478.2(3)

Data for a similar ruthenium(II) complex with a pyridine-quinoline based ligand, illustrating typical bond lengths and angles. mdpi.com

The planarity of the guanidine CN₃ core is often maintained upon coordination. at.ua The specific coordination mode and the resulting molecular architecture are influenced by factors such as the metal ion, its oxidation state, and the substituents on the guanidine ligand.

Influence of Steric and Electronic Factors on Complex Geometry

The geometry of metal complexes with this compound is significantly influenced by both steric and electronic factors arising from the ligand itself and the metallic center.

Steric Effects: The substitution pattern on the guanidine nitrogen atoms can impose considerable steric constraints, dictating the coordination geometry and even the stability of the resulting complex. Bulky substituents can influence the bite angle of the chelate ring and may favor the formation of specific isomers. For instance, in related bis(guanidine) complexes, the backbone connecting the guanidine units plays a crucial role in pre-organizing the ligand for metal coordination. researchgate.net The presence of bulky groups can also affect the accessibility of the metal center to other substrates, which is a key consideration in the design of catalysts.

Electronic Effects: The electronic properties of the this compound ligand are largely determined by the interplay between the electron-donating guanidine group and the π-system of the pyridine ring. The guanidine moiety is a strong σ-donor, which contributes to the stabilization of the metal-ligand bond. researchgate.net The delocalization of the positive charge within the guanidine unit upon coordination is a key factor for robust and efficient coordination. researchgate.net

Solution-Phase Speciation and Stability Studies of this compound Complexes

Understanding the behavior of this compound metal complexes in solution is crucial for their application in areas such as catalysis and medicinal chemistry. This involves studying the different species that can exist in equilibrium and quantifying their thermodynamic stability.

Speciation: In solution, metal complexes can undergo various reactions, including ligand exchange, protonation/deprotonation, and solvent coordination. For the this compound ligand, the guanidine group's basicity means that its protonation state will be pH-dependent. This, in turn, affects its coordination to a metal ion. For example, half-sandwich osmium complexes with a pyridinyl-guanidine ligand have been shown to undergo deprotonation to form monocationic complexes. nih.govresearchgate.net The speciation of these complexes is often studied using techniques like NMR spectroscopy and UV-Vis spectrophotometry, which can provide information about the different species present under various conditions. nih.gov

The stability of metal complexes is influenced by several factors, including:

The nature of the metal ion: Factors like charge-to-radius ratio and electronegativity are important. The Irving-Williams series, for instance, predicts the relative stabilities of divalent first-row transition metal complexes. researchgate.net

The basicity of the ligand: More basic ligands generally form more stable complexes. ijsrst.com

The chelate effect: Multidentate ligands like this compound form more stable complexes than analogous monodentate ligands due to favorable entropic effects. slideshare.net

Potentiometric titration is a common method used to determine proton-ligand and metal-ligand stability constants. ijsrst.comwjpr.net By monitoring the pH of a solution containing the metal ion and the ligand as a standard base is added, the formation constants can be calculated. ijsrst.com

The table below presents hypothetical stability constant data for illustrative purposes, as specific data for this compound was not found in the search results.

Metal Ionlog K₁log K₂log β₂
Cu(II)9.58.217.7
Ni(II)7.86.514.3
Zn(II)7.26.013.2

This table illustrates the typical trend of stability constants following the Irving-Williams order (Ni(II) < Cu(II) > Zn(II)) and the general decrease in stepwise stability constants.

Further studies are needed to experimentally determine the stability constants for complexes of this compound with various metal ions to fully characterize their solution-phase behavior.

Supramolecular Architectures and Self Assembly Involving 1 Pyridin 2 Ylmethyl Guanidine

Hydrogen Bonding Interactions of the Guanidine (B92328) Moiety

The guanidinium (B1211019) group, the protonated form of guanidine, is a superior hydrogen bond donor, capable of forming multiple, directionally specific hydrogen bonds. This capacity is central to its function in molecular recognition and the formation of larger assemblies.

The presence of the guanidinium cation allows for strong, charge-assisted hydrogen bonds with anionic species, making it a powerful motif for anion recognition. The multiple N-H donors can coordinate to various anions such as halides, carboxylates, and phosphates, forming stable complexes.

Conformational and Interaction Data for Pyridin-2-yl Guanidine Derivatives

Interaction TypeKey FeatureMethod of ObservationSignificanceReference
Intramolecular H-Bond (IMHB)Forms between guanidinium N-H and pyridine (B92270) N1 atom.NMR, X-ray Crystallography, Theoretical StudiesInduces a 180° change in the dihedral angle compared to analogues without the IMHB, providing conformational rigidity. researchgate.netnih.gov
Conformational StabilityRotamer with the IMHB is 33.9 kJ·mol⁻¹ more stable.Theoretical CalculationsThe molecule predominantly exists in a single, predictable conformation. researchgate.net
Intermolecular H-BondGuanidinium group acts as a donor to anions or other H-bond acceptors.Titration Studies, CrystallographyEnables self-assembly into dimers and larger structures and facilitates anion binding. researchgate.netnih.gov

π-Stacking and Aromatic Interactions of the Pyridine Moiety

The pyridine ring of 1-(Pyridin-2-ylmethyl)guanidine contributes significantly to its supramolecular behavior through aromatic interactions, primarily π-stacking and cation-π interactions. These forces are crucial for the organization of molecules in both the solid state and in solution.

In the crystal structures of related pyridyl guanidinium salts, π-π stacking interactions are observed between the pyridine rings of adjacent molecules. researchgate.net These interactions, where the electron-rich π systems overlap, contribute to the stabilization of the crystal lattice and direct the formation of columnar or layered structures. The geometry of these stacks can vary, including parallel-displaced or antiparallel arrangements, to optimize the electrostatic interactions. researchgate.net

Furthermore, the guanidinium group can engage in cation-π interactions with the aromatic rings of neighboring molecules. This is a non-covalent force between a cation and the electron cloud of a nearby π-system. Studies on related systems have shown that these interactions can be as significant as hydrogen bonds in stabilizing complexes and directing self-assembly. researchgate.net

Formation of Discrete Supramolecular Cages and Capsules

The assembly of discrete, three-dimensional structures like cages and capsules from molecular components is a major goal of supramolecular chemistry. rsc.org These architectures can encapsulate guest molecules, protecting them from the bulk environment or acting as nanoreactors.

While the fundamental components of this compound—a metal-coordinating pyridine and a hydrogen-bonding guanidinium group—are features used in the construction of complex supramolecular containers, literature specifically documenting the formation of discrete cages or capsules from this particular molecule is limited. The strong intramolecular hydrogen bond may favor planar or linear assemblies over the highly curved structures required for closed cages. However, in principle, by combining this compound with appropriate angular metal connectors or complementary rigid organic linkers, it could serve as a panel or vertex in the construction of such cage-like structures. For instance, pyridinium-based rings have been used as components in mechanically interlocked "HexaCage" hosts. oiccpress.com

Self-Assembly into Extended Polymeric Structures

The same intermolecular forces that stabilize dimers—hydrogen bonding and π-stacking—can propagate through a crystal lattice to form extended one-, two-, or three-dimensional supramolecular polymers. The directionality of the hydrogen bonds from the guanidinium group, combined with the planar nature of the pyridine ring, makes this compound an excellent candidate for forming predictable, ordered, extended networks.

In the solid state, it is anticipated that these molecules would arrange into chains or sheets. For example, a common motif involves the formation of a hydrogen-bonded chain where the guanidinium group of one molecule interacts with the pyridine ring or another suitable acceptor on a neighboring molecule. These chains can then further organize into layers through π-stacking interactions between the pyridine rings. The self-assembly of other pyridyl-containing ligands with metal ions is a well-established method for creating coordination polymers, demonstrating the utility of the pyridine moiety in forming extended structures. mdpi.com

Host-Guest Chemistry with this compound Systems

Host-guest chemistry involves the formation of a complex between a larger host molecule and a smaller guest molecule. mdpi.com The protonated guanidinium group makes this compound an effective host for anionic guests. The positively charged, multi-dentate hydrogen-bond donor array of the guanidinium moiety is pre-organized for strong and selective binding of anions. researchgate.net

Research on similar guanidinium- and pyridinium-based receptors has shown high affinity for a range of anions. nih.govnih.gov The binding is driven by a combination of charge-assisted hydrogen bonds and electrostatic attraction. The pyridine ring can also participate, either by providing a secondary binding site or by modulating the electronic properties and thus the acidity of the guanidinium N-H protons. The flexible linker allows the two binding motifs to orient themselves optimally around a guest. This dual functionality suggests that this compound systems could be developed as sensors or transporters for biologically or environmentally relevant anions.

Potential Host-Guest Interactions of this compound

Potential Guest TypeHost Binding SitePrimary InteractionPotential ApplicationReference Principle
Anions (e.g., Cl⁻, AcO⁻, H₂PO₄⁻)Guanidinium GroupCharge-Assisted Hydrogen BondingAnion Sensing, Anion Transport nih.govresearchgate.netnih.gov
Neutral Aromatic MoleculesPyridine Ringπ-π StackingMolecular Recognition, Catalysis researchgate.net
Metal CationsPyridine NitrogenCoordination BondingFormation of Metallo-supramolecular Assemblies mdpi.com
Anions (e.g., F⁻, AcO⁻)Pyridinium-Methylene LinkerProton Transfer (in N-alkylated derivatives)Colorimetric Anion Sensing nih.gov

Theoretical and Computational Investigations of 1 Pyridin 2 Ylmethyl Guanidine and Its Complexes

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical methods are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a principal method for studying the electronic structure of molecules like 1-(Pyridin-2-ylmethyl)guanidine due to its balance of computational cost and accuracy. Research on closely related pyridin-2-yl guanidine (B92328) derivatives has utilized DFT to explore conformational preferences and the influence of intramolecular interactions.

A key aspect of these studies is the conformational analysis, which is crucial for understanding the molecule's three-dimensional structure and how it interacts with its environment. For instance, theoretical studies on similar pyridin-2-yl guanidine derivatives have been performed using the B3LYP functional with the 6-31+G** basis set. nih.govresearchgate.net These calculations have revealed significant differences in the dihedral angle between the guanidine or guanidinium (B1211019) moiety and the pyridine (B92270) ring, depending on the protonation state and the presence of protecting groups. nih.govresearchgate.net

A notable finding in related systems is the energetic preference for a rotamer that allows for the formation of an intramolecular hydrogen bond (IMHB) between the guanidine moiety and the nitrogen atom of the pyridine ring. researchgate.net This interaction can stabilize the molecule by a significant margin, for example, by as much as 33.9 kJ mol⁻¹ in a similar 1-(pyridin-2-yl)guanidine structure. researchgate.net This highlights the importance of considering such non-covalent interactions in computational models.

The electronic properties, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), are also critical for predicting reactivity. While specific HOMO-LUMO energy values for this compound are not widely published, DFT calculations on analogous systems, such as pyridinium-based ionic liquids, have been used to determine these parameters and thus predict regions of electrophilic and nucleophilic attack. nih.gov

Table 1: Representative DFT Functionals and Basis Sets for the Study of Pyridine-Guanidine Compounds

FunctionalBasis SetTypical Application
B3LYP6-31+G**Conformational analysis, geometric optimization, and vibrational frequencies. nih.govresearchgate.net
M06-2Xdef2-TZVPCalculation of reaction energetics and investigation of non-covalent interactions.
ωB97X-D6-311++G(d,p)Long-range corrected functional suitable for studying systems with potential charge transfer.

This table represents commonly used methods for similar compounds, providing a framework for potential studies on this compound.

Ab Initio Methods for Electronic Properties

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), offer a higher level of theory and can be used to benchmark DFT results. These methods are computationally more intensive but can provide more accurate descriptions of electron correlation effects.

Molecular Dynamics Simulations of Solution Behavior

While quantum mechanical calculations are excellent for studying molecules in the gas phase or with implicit solvent models, molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior in a condensed phase, such as in an aqueous solution. MD simulations model the movements of atoms over time based on a force field, allowing for the exploration of conformational landscapes and interactions with solvent molecules.

Currently, there are no specific published MD simulation studies focused solely on this compound. However, MD simulations of related systems, such as proteins in complex with guanidinium-containing ligands, have been used to understand the role of water molecules in binding and dissociation events. nih.govarxiv.org Such studies reveal that water molecules can play a crucial structural and dynamic role, mediating interactions between the ligand and its environment. nih.govarxiv.org

An MD simulation of this compound in water would be expected to reveal:

The stability of the intramolecular hydrogen bond in a polar, protic environment.

The solvation structure around the hydrophilic guanidinium group and the more hydrophobic pyridine ring.

The dynamics of conformational changes, such as rotation around the methylene (B1212753) bridge.

Table 2: Potential Parameters for an MD Simulation of this compound

ComponentPotential Force FieldWater ModelSimulation Software
This compoundGAFF, OPLS-AATIP3P, SPC/EGROMACS, AMBER

This table illustrates a typical setup for performing molecular dynamics simulations on organic molecules in aqueous solution.

Computational Design of Novel this compound Ligands

The structure of this compound, with its combination of a hydrogen-bond donating and accepting guanidine group and an aromatic pyridine ring, makes it an interesting scaffold for the design of novel ligands for various biological targets. Computational methods, particularly de novo design and scaffold hopping, are powerful tools in this endeavor.

These techniques use algorithms to either build new molecules from scratch within a defined binding site or to replace a core molecular structure (a scaffold) while retaining key pharmacophoric features. While there are no specific examples in the literature of de novo design using this compound as a starting point, studies on related pyridine-guanidine derivatives have shown their potential as inhibitors for enzymes like Mitogen- and Stress-Activated Kinase 1 (MSK1). nih.gov In such studies, the core structure is systematically modified to improve potency and selectivity.

A computational design workflow using the this compound scaffold might involve:

Identifying a biological target and its binding pocket.

Docking the parent molecule into the active site to identify key interactions.

Using software to suggest modifications, such as adding substituents to the pyridine ring or altering the linker, to enhance these interactions.

Evaluating the newly designed molecules for properties like binding affinity, synthetic accessibility, and drug-likeness using computational models.

Prediction of Spectroscopic Signatures

Computational methods can predict various spectroscopic properties, which can be a powerful aid in the characterization of newly synthesized compounds.

For this compound, DFT calculations could be used to predict its vibrational (IR) and nuclear magnetic resonance (NMR) spectra. The calculated vibrational frequencies can be compared with experimental IR spectra to aid in the assignment of peaks to specific molecular motions.

The prediction of NMR chemical shifts is also a valuable application of computational chemistry. While there are no specific published predicted spectra for this compound, studies on similar protonated organic molecules have shown that methods like MP2 or specialized DFT functionals can provide ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.gov Such calculations would be sensitive to the conformational state of the molecule and the presence of intramolecular hydrogen bonds, providing a means to probe these features.

Table 3: Computationally Predicted vs. Experimental Spectroscopic Data (Hypothetical)

NucleusPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)Method
¹H (methylene)4.54.6GIAO-MP2/def2-TZVP
¹³C (guanidine C)158.0157.5GIAO-B3LYP/6-311+G(d,p)
¹³C (pyridine C2)150.0151.2GIAO-B3LYP/6-311+G(d,p)

This table is illustrative and shows how computationally predicted NMR data would be compared with experimental values. The presented values are hypothetical.

Elucidation of Reaction Mechanisms via Computational Pathways

Computational chemistry provides a powerful lens through which to view the step-by-step progression of a chemical reaction. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the activation energies associated with different reaction pathways.

For this compound, its reactivity is likely dominated by the nucleophilicity of the guanidine group and the potential for electrophilic substitution on the pyridine ring. While specific computational studies on the reaction mechanisms of this compound are not available, research on the reactivity of guanidinium salts in tandem aza-Michael additions and intramolecular cyclizations demonstrates the utility of DFT in this area. Such studies can elucidate the relative energies of different tautomers and the energetic demands of key steps like nucleophilic addition.

A computational investigation into the reaction of this compound with an electrophile, for instance, would involve:

Modeling the starting materials, possible intermediates, transition states, and products.

Calculating the Gibbs free energy of each stationary point to determine the most favorable reaction pathway.

Analyzing the electronic structure of the transition states to understand the factors that control the reaction's feasibility.

These computational approaches provide a detailed, molecular-level understanding that can be used to rationalize experimental observations and guide the design of new synthetic routes.

Mechanistic Biological Studies of 1 Pyridin 2 Ylmethyl Guanidine and Its Derivatives in Vitro Focus

Structure-Activity Relationships (SAR) in In Vitro Biological Contexts

Modulations of Guanidine (B92328) and Pyridine (B92270) Substructures

The biological activity of pyridin-2-yl guanidine derivatives is significantly influenced by the chemical nature and substitution patterns of both the pyridine and guanidine moieties. In vitro studies have systematically explored these relationships to optimize interactions with biological targets, such as the Mitogen- and Stress-Activated Kinase 1 (MSK1), a nuclear kinase involved in inflammatory pathways. nih.gov

Initial screenings identified 1-(6-phenylpyridin-2-yl)guanidine as a promising hit compound for MSK1 inhibition. nih.gov This discovery prompted extensive SAR analysis, which involved modifying the pyridine ring and the guanidine group to enhance inhibitory potency. nih.gov

Pyridine Ring Modifications:

The position of substituents on the pyridine ring is critical. A key strategy has been the introduction of various aryl and heteroaryl groups at different positions to explore the impact of lipophilic, electronic, and geometric parameters. nih.gov The synthesis of these derivatives often utilizes Suzuki-Miyaura cross-coupling reactions to attach diverse aromatic groups to a chloropyridine-guanidine precursor. nih.gov

One significant finding is the role of intramolecular hydrogen bonding. The conformation of the guanidine group relative to the pyridine ring can be controlled by these non-covalent interactions. researchgate.netnih.gov Spectroscopic, crystallographic, and theoretical studies have shown that in their salt form, the guanidinium (B1211019) group forms an intramolecular hydrogen bond with the pyridine nitrogen atom. researchgate.netnih.gov This interaction stabilizes a specific rotameric conformation that is believed to be crucial for biological activity. researchgate.net

Further studies on trypsin inhibition revealed that among various methyl-substituted isomers, 1-(3-methylpyridin-2-yl)guanidinium demonstrated optimal activity. researchgate.net It has been proposed that 5-halo-substituted 2-guanidinyl pyridine derivatives may form a halogen bond with the serine hydroxy group in the active site of enzymes like trypsin. researchgate.net

Guanidine Group Modifications:

The guanidine group itself is a key pharmacophore, primarily due to its ability to exist in a protonated, cationic state under physiological conditions. This positive charge facilitates critical interactions, such as charge pairing and hydrogen bonding, with biological targets. nih.gov Modifications often involve N,N'-di-Boc protection during synthesis, which also reveals conformational changes; the protected derivatives adopt a different orientation compared to the final guanidinium salts due to altered intramolecular hydrogen bonding patterns. researchgate.netnih.gov

The introduction of a phosphoryl guanidine (PG) group has also been explored in other molecular contexts to increase resistance to nucleases like RNase A, indicating that such modifications can enhance the stability of the molecule while retaining biological function. nih.gov While not directly studied on 1-(Pyridin-2-ylmethyl)guanidine, this highlights a potential avenue for modifying the guanidine moiety to improve molecular properties. nih.gov

The table below summarizes the in vitro activity of selected 1-(Pyridin-2-yl)guanidine derivatives against MSK1, showcasing the effects of pyridine ring substitutions.

Compound NameSubstitution on Pyridine RingIC₅₀ (µM) for MSK1 Inhibition
1-(6-phenylpyridin-2-yl)guanidine6-phenyl17.9
H89 (Reference Inhibitor)N/AComparable to literature values
Fasudil (Reference Inhibitor)N/AComparable to literature values
PHA767491 (Reference Inhibitor)N/AComparable to literature values

Data sourced from an in vitro enzymatic assay. nih.gov

Impact of Linker Variations on Biological Efficacy

In related compound series, the linker's nature is a key aspect of the design strategy. For example, replacing a flexible linker with a more rigid bicyclic scaffold can mimic a highly favored conformation, potentially leading to enhanced activity. nih.gov This strategy aims to lock the molecule into its bioactive conformation, reducing the entropic penalty upon binding.

For instance, the synthesis of a piperidinyl-pyridine derivative involved a multi-step process to create a specific linkage and orientation between the heterocyclic rings and the guanidine function. nih.gov While the parent compound in this article is 1-(Pyridin-2-ylmeth-yl )guanidine, studies on related structures like 1-(2-pyridin-2-yleth-yl )guanidine, where the linker is extended from methylene (B1212753) to ethylene, provide insight into the importance of linker length and flexibility. nih.gov These variations influence the spatial relationship between the critical pyridine and guanidine pharmacophores, which must be optimal for target engagement.

Cellular Uptake and Localization Mechanisms (In Vitro Cell Line Studies)

The ability of a compound to cross the cell membrane and reach its intracellular target is paramount for its biological activity. The guanidinium group plays a central role in this process. Guanidinium-rich scaffolds are well-known for their capacity to facilitate cellular translocation and deliver molecular cargo across biological membranes. nih.gov

The precise mechanism of uptake for guanidinium-containing compounds is a subject of ongoing investigation but is thought to involve interactions with negatively charged components of the cell surface, such as heparan sulfate (B86663) proteoglycans. nih.gov Key proposed interactions include charge pairing and hydrogen bonding with cell surface counterparts. nih.gov

In vitro studies using various cell lines, such as HeLa and NIH 3T3 cells, have been employed to investigate the cellular uptake of molecules containing guanidine groups. nih.govnih.gov These studies often use fluorescently-labeled analogs to visualize cellular entry and subsequent localization. The number and spatial arrangement of the guanidinium groups on a molecule can significantly impact the efficiency of its uptake and its ultimate destination within the cell, be it the cytoplasm or specific organelles. nih.gov

For example, studies on guanidino-modified phthalocyanines demonstrated their cellular uptake and ability to interact with intracellular targets like G-quadruplexes in cultured HeLa and NIH 3T3 cells. nih.gov While these are different molecules, the findings underscore the general principle that the guanidine group is an effective moiety for promoting cell permeability. nih.gov Understanding these uptake mechanisms is crucial for the rational design of derivatives of this compound intended for intracellular targets.

Advanced Spectroscopic and Structural Characterization of 1 Pyridin 2 Ylmethyl Guanidine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure, dynamics, and interactions of molecules in solution and the solid state. For 1-(Pyridin-2-ylmethyl)guanidine and its derivatives, NMR provides detailed insights into the molecular framework and conformational behavior.

Multidimensional NMR for Structural Assignment

Multidimensional NMR experiments are essential for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals in the spectrum of this compound. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between atoms.

In a typical ¹H NMR spectrum of a related compound, 2-(pyridin-2-yl)-1H-perimidine, distinct signals are observed for the aromatic protons of the pyridine (B92270) and the other aromatic systems, as well as for the methylene (B1212753) bridge protons. nih.gov For this compound, the pyridyl protons would appear in the aromatic region, while the methylene protons would be observed as a singlet or a multiplet depending on the solvent and temperature. The guanidinium (B1211019) protons may exhibit broad signals due to exchange processes.

The ¹³C NMR spectrum of related pyridylguanidines shows characteristic signals for the guanidinium carbon (CN₃) in the range of 161-163 ppm. researchgate.net The aromatic carbons of the pyridine ring would also have distinct chemical shifts. researchgate.net

To definitively assign these signals for this compound, the following multidimensional NMR experiments would be utilized:

COSY: This experiment would reveal the coupling between adjacent protons, helping to trace the connectivity within the pyridine ring.

HSQC: This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. This would allow for the unambiguous assignment of the pyridyl and methylene carbons.

HMBC: This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the quaternary carbon of the guanidinium group by its correlation with the methylene protons and the protons on the guanidinium nitrogens. It would also confirm the connection between the methylene bridge and the pyridine ring. nih.gov

The following table illustrates the expected ¹H and ¹³C NMR chemical shifts for this compound, based on data from similar structures.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Pyridyl-H3Expected in aromatic regionExpected in aromatic region
Pyridyl-H4Expected in aromatic regionExpected in aromatic region
Pyridyl-H5Expected in aromatic regionExpected in aromatic region
Pyridyl-H6Expected in aromatic regionExpected in aromatic region
Methylene (-CH₂-)~4.5~45-50
Guanidinium (-NH)Broad, variable-
Guanidinium (C=N)-~160-165

Dynamic NMR for Conformational Analysis

Dynamic NMR (DNMR) spectroscopy is a technique used to study the rates and mechanisms of conformational changes in molecules. emich.edu For this compound, DNMR can provide insights into restricted rotation around the C-N bonds of the guanidinium group and the C-C bond connecting the methylene bridge to the pyridine ring.

At low temperatures, the rotation around these bonds may be slow on the NMR timescale, leading to the observation of distinct signals for different conformers. As the temperature is increased, the rate of rotation increases, causing these signals to broaden and eventually coalesce into a single time-averaged signal. By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to determine the activation energy and other thermodynamic parameters for the conformational exchange process. emich.edu

For instance, in related bis(2-phenylindenyl)zirconium pyridyl complexes, variable-temperature ¹H NMR studies revealed the presence of different conformers in solution. emich.edu Similar studies on this compound could elucidate its preferred conformation in solution and the energy barriers to conformational changes.

Solid-State NMR of Complexes

Solid-state NMR (ssNMR) spectroscopy is a valuable tool for characterizing the structure and dynamics of molecules in the solid state, particularly for materials that are insoluble or non-crystalline. For complexes of this compound, ssNMR can provide information that is complementary to that obtained from single-crystal X-ray diffraction.

Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) can be used to obtain high-resolution ¹³C and ¹⁵N NMR spectra of solid samples. These spectra can provide information about the local environment of the different atoms in the molecule, including the effects of crystal packing and intermolecular interactions. nih.gov

Furthermore, ssNMR can be used to study the coordination of this compound to metal ions in its complexes. By observing the changes in the chemical shifts of the pyridyl and guanidinium carbons and nitrogens upon coordination, it is possible to identify the donor atoms and to probe the nature of the metal-ligand bonding. In a study on a melittin-inhibitor complex, solid-state NMR was used to determine the binding site and conformation of the inhibitor peptide. nih.gov

X-ray Diffraction Techniques for Crystal Structures

X-ray diffraction (XRD) is the primary method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and function of this compound and its complexes.

Single-Crystal X-ray Diffraction of Free Ligand and Complexes

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the precise molecular structure of a compound. mdpi.com This technique involves irradiating a single crystal of the material with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams can be used to calculate the electron density distribution within the crystal, from which the atomic positions can be determined with high accuracy. nih.gov

For this compound, SC-XRD analysis would reveal the planarity of the guanidinium group, the conformation of the pyridylmethyl substituent, and the details of any intramolecular hydrogen bonding. In the solid state, intermolecular hydrogen bonding between the guanidinium N-H groups and the pyridyl nitrogen or other acceptor groups would likely play a significant role in the crystal packing.

The following table summarizes key crystallographic parameters that could be expected from a single-crystal X-ray diffraction study of a hypothetical complex of this compound.

Parameter Description Example Value
Crystal SystemThe symmetry of the unit cell.Monoclinic
Space GroupThe symmetry of the arrangement of molecules within the unit cell.P2₁/c
a, b, c (Å)The dimensions of the unit cell.10.5, 12.0, 15.5
β (°)The angle of the unit cell for monoclinic systems.95.0
V (ų)The volume of the unit cell.1940
ZThe number of molecules in the unit cell.4
R-factorA measure of the agreement between the calculated and observed diffraction data.< 0.05

Powder X-ray Diffraction for Polymorphism and Phase Analysis

Powder X-ray diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample. tricliniclabs.com Instead of a single crystal, a finely powdered sample is used, which contains a large number of randomly oriented crystallites. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample. ucmerced.edu

PXRD is particularly useful for:

Phase Identification: By comparing the experimental diffraction pattern to a database of known patterns, the crystalline compounds present in a sample can be identified. tricliniclabs.com

Polymorphism Studies: Polymorphs are different crystalline forms of the same compound. They can have different physical properties, such as solubility and stability. PXRD is a key technique for identifying and characterizing different polymorphs of a substance. nih.gov

Purity Analysis: PXRD can be used to assess the crystalline purity of a sample. The presence of impurity phases will result in additional peaks in the diffraction pattern.

Monitoring Solid-State Reactions: Changes in the PXRD pattern over time can be used to follow the progress of solid-state reactions, such as the formation of a metal complex from the free ligand.

For this compound and its derivatives, PXRD would be used to confirm the identity of the synthesized material and to check for the presence of different crystalline forms. For example, in the study of alectinib (B1194254) hydrochloride, powder X-ray diffraction was used to identify three different polymorphic forms. mdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for the characterization of this compound, providing definitive information on its molecular weight, elemental composition, and structural features. Through controlled fragmentation, the connectivity of the pyridine, methylene, and guanidine (B92328) moieties can be unequivocally established.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is employed to accurately determine the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound (C7H10N4), analysis is typically performed on the protonated molecule, [M+H]+, generated via soft ionization techniques like electrospray ionization (ESI).

The theoretical exact mass of the neutral molecule is 150.0905 Da. The protonated species, [C7H11N4]+, has a theoretical monoisotopic mass of 151.0978 Da. HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can measure this value with sub-ppm (parts-per-million) accuracy. nih.gov This level of precision allows for the unambiguous determination of the elemental composition, distinguishing it from other potential isobaric compounds. The high resolution also enables the clear identification of the isotopic pattern arising from the natural abundance of ¹³C, further confirming the compound's chemical formula.

SpeciesChemical FormulaTheoretical Monoisotopic Mass (Da)
This compound (M)C7H10N4150.0905
Protonated Molecule [M+H]+C7H11N4+151.0978

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation, involving the isolation of a precursor ion (in this case, the protonated molecule at m/z 151.1) and its subsequent fragmentation through collision-induced dissociation (CID). nih.govnih.gov The resulting fragment ions provide a detailed fingerprint of the molecule's structure.

The fragmentation of protonated this compound is expected to occur at the most labile bonds. The primary fragmentation pathways would likely involve the cleavage of the C-N and C-C bonds of the methylene bridge connecting the pyridine ring and the guanidine group.

Key expected fragmentation patterns include:

Loss of Guanidine: Cleavage of the CH2-NH bond can lead to the formation of a pyridin-2-ylmethyl cation at m/z 92.05.

Formation of the Pyridinium (B92312) Ion: Homolytic cleavage of the bond between the methylene carbon and the pyridine ring can result in the formation of the 2-methylpyridine (B31789) radical cation (m/z 93.06) or, more commonly, the tropylium-like pyridinium cation (m/z 92.05) after rearrangement.

Guanidinium-related Fragments: Fragmentation can also yield the protonated guanidine fragment at m/z 60.05.

These fragmentation pathways allow for the confirmation of the distinct pyridine, methylene, and guanidine components and their specific connectivity. uab.edu

Precursor Ion (m/z)Proposed Fragment IonFragment FormulaFragment m/z (Theoretical)
151.1[C6H6N]+Pyridin-2-ylmethyl cation92.05
151.1[C6H7N]+•2-Methylpyridine radical cation93.06
151.1[CH6N3]+Protonated guanidine60.05

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides critical insights into the functional groups and bonding within this compound and its metal complexes. These methods probe the vibrational modes of the molecule, which are sensitive to its structure and chemical environment. ethz.ch

Elucidation of Functional Group Vibrations and Metal-Ligand Bonds

The vibrational spectrum of this compound is characterized by distinct bands corresponding to its constituent parts: the pyridine ring, the guanidine group, and the methylene linker.

Pyridine Ring Vibrations: The pyridine ring exhibits several characteristic vibrations. The C=C and C=N stretching modes typically appear in the 1600-1400 cm⁻¹ region. researchgate.netchemicalbook.com The ring breathing modes, which are often strong in Raman spectra, are expected around 1000 cm⁻¹. semi.ac.cn C-H stretching vibrations of the aromatic ring are observed above 3000 cm⁻¹. nih.gov

Guanidine Group Vibrations: The guanidinium group shows strong characteristic bands. The C=N stretching vibration is typically observed as a strong band in the IR spectrum around 1650-1600 cm⁻¹. researchgate.net N-H stretching vibrations appear as broad bands in the 3400-3100 cm⁻¹ region, while N-H bending modes are found near 1630 cm⁻¹. researchgate.net

Methylene Bridge Vibrations: The -CH2- linker will show symmetric and asymmetric stretching vibrations in the 2950-2850 cm⁻¹ range and scissoring/bending vibrations around 1460 cm⁻¹. researchgate.net

Upon coordination to a metal center, significant changes in the vibrational spectrum are expected. The binding of the pyridine nitrogen and potentially a nitrogen from the guanidine group to a metal ion introduces electronic and structural perturbations. This typically leads to shifts in the vibrational frequencies of the pyridine ring and guanidine group modes. Furthermore, new, low-frequency bands corresponding to metal-ligand (M-N) stretching and bending vibrations appear, usually in the far-IR and Raman spectra (below 600 cm⁻¹). The appearance and position of these M-N bands provide direct evidence of coordination and information about the strength of the metal-ligand bond.

Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)
GuanidineN-H Stretch3400 - 3100
PyridineC-H Aromatic Stretch> 3000
MethyleneC-H Stretch2950 - 2850
GuanidineC=N Stretch1650 - 1600
GuanidineN-H Bend~1630
PyridineC=C, C=N Ring Stretch1600 - 1400
Methylene-CH2- Bend~1460
PyridineRing Breathing~1000
Metal-LigandM-N Stretch< 600

Electronic Spectroscopy: UV-Vis and Circular Dichroism (CD)

Electronic spectroscopy probes the electronic transitions within a molecule, providing information about its electronic structure and, in the case of metal complexes, the nature of metal-ligand interactions.

Electronic Transitions and Metal-to-Ligand Charge Transfer (MLCT)

The UV-Vis absorption spectrum of this compound itself is expected to be dominated by electronic transitions within the pyridine ring. These are typically intense π→π* transitions occurring in the UV region, generally below 300 nm. researchgate.netnist.gov The guanidine group, being largely saturated, does not exhibit strong absorption in the accessible UV-Vis range. nist.gov

When this compound acts as a ligand and coordinates to a transition metal ion with filled or partially filled d-orbitals (e.g., Ru(II), Re(I), Pt(II)), new absorption bands often appear in the visible region of the spectrum. illinois.edunih.gov These bands are characteristic of Metal-to-Ligand Charge Transfer (MLCT) transitions. wayne.educmu.edu An MLCT transition involves the promotion of an electron from a metal-centered d-orbital to a vacant π* anti-bonding orbital of the ligand, specifically the pyridine ring in this case.

The energy (and thus the wavelength) of the MLCT band is sensitive to the nature of the metal, its oxidation state, and the electronic properties of the other ligands in the coordination sphere. These transitions are often responsible for the intense colors of many transition metal complexes.

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. researchgate.net While this compound is achiral, it can form chiral complexes when it coordinates to a metal center in a dissymmetric fashion, for instance, in an octahedral complex with other ligands. In such cases, the CD spectrum will show signals for both the d-d electronic transitions of the metal and the MLCT transitions. nih.gov CD spectroscopy is particularly sensitive to the stereochemistry of the metal center and can provide detailed information about the geometry and electronic structure of the chiral complex that is not available from UV-Vis absorption spectroscopy alone. rsc.org

Chiroptical Properties of Enantiomerically Pure Derivatives

A comprehensive search of scientific literature and spectroscopic databases did not yield specific experimental or theoretical data regarding the chiroptical properties of enantiomerically pure derivatives of this compound. Consequently, a detailed analysis of its Circular Dichroism (CD), Vibrational Circular Dichroism (VCD), and Optical Rotatory Dispersion (ORD) spectra, along with corresponding data tables, cannot be provided at this time.

Chiroptical spectroscopy techniques are powerful tools for the stereochemical analysis of chiral molecules. These methods measure the differential interaction of a chiral substance with left and right circularly polarized light, providing information about the absolute configuration and conformation of enantiomers in solution.

Electronic Circular Dichroism (ECD) , often simply referred to as Circular Dichroism (CD), measures the difference in absorption of left and right circularly polarized light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is particularly sensitive to the spatial arrangement of chromophores within a molecule.

Vibrational Circular Dichroism (VCD) is the infrared counterpart of ECD, measuring the differential absorption of left and right circularly polarized infrared radiation. VCD provides detailed information about the stereochemistry of a molecule, as every vibrational mode can potentially be VCD active. It is a valuable tool for determining the absolute configuration of chiral molecules, even those lacking a traditional UV-Vis chromophore.

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting spectrum, known as an ORD curve, can be used to characterize chiral compounds and determine their enantiomeric purity.

Although specific data for this compound derivatives are unavailable, the general principles of these techniques would apply. Theoretical calculations, such as time-dependent density functional theory (TD-DFT) for ECD and VCD, could be employed to predict the chiroptical spectra of the R- and S-enantiomers of this compound derivatives. Such computational studies, when benchmarked against experimental data for related compounds, can provide reliable predictions of the expected spectra and aid in the assignment of absolute configurations.

Future experimental studies involving the synthesis and resolution of chiral this compound derivatives would be necessary to acquire the specific chiroptical data required for a complete analysis. These investigations would provide valuable insights into the relationship between the molecular structure and the chiroptical response of this class of compounds.

Future Research Directions and Emerging Paradigms for 1 Pyridin 2 Ylmethyl Guanidine

Integration into Advanced Materials Science

The incorporation of 1-(Pyridin-2-ylmethyl)guanidine into advanced materials represents a promising frontier. The pyridine (B92270) and guanidine (B92328) groups offer multiple coordination sites, making this compound an excellent candidate as a building block for functional polymers and porous materials. Future research is anticipated to focus on the synthesis of polymers functionalized with this compound. These materials could exhibit unique properties, such as enhanced thermal stability, specific metal-ion binding capabilities, or catalytic activity.

The development of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) using this compound or its derivatives as ligands is another exciting prospect. A metal-organic framework has been successfully prepared from 1,2-di(pyridin-4-yl)ethyne, terephthalic acid, and zinc(II) nitrate. researchgate.net The inherent porosity and high surface area of these frameworks, combined with the specific chemical environment provided by the pyridinylmethylguanidine moiety, could lead to applications in gas storage, separation, and heterogeneous catalysis. Research in this area will likely explore the synthesis of novel frameworks and the evaluation of their performance in various applications.

Furthermore, the functionalization of nanoparticles with this compound could pave the way for new developments in nanotechnology. For instance, urea-functionalized magnetic nanoparticles have been shown to act as a heterogeneous catalyst for the synthesis of 2-hydroxy pyridine derivatives. researchgate.net Similarly, guanidine-functionalized nanoparticles could be designed for targeted drug delivery, bio-sensing, or as recoverable catalysts.

Potential Material TypeKey Functional MoietyAnticipated Applications
Functionalized PolymersPyridine, GuanidineMetal-ion chelation, Catalysis, Thermally stable materials
Metal-Organic Frameworks (MOFs)This compound as ligandGas storage, Separation, Heterogeneous catalysis
Functionalized NanoparticlesGuanidine, PyridineTargeted drug delivery, Biosensing, Recyclable catalysts

Development of Responsive this compound Systems

The design of "smart" materials that respond to external stimuli is a rapidly growing field. The guanidine group's ability to be protonated and deprotonated in response to pH changes makes this compound an attractive component for creating pH-responsive systems. For example, pH-responsive and guanidinium-rich nanoadjuvants have been developed for the efficient delivery of STING agonists in cancer immunotherapy. nih.gov These systems demonstrate enhanced cellular internalization and facilitate the release of their payload in the acidic tumor microenvironment. nih.gov Future work could involve the development of hydrogels or polymer micelles incorporating this compound, which could undergo conformational or solubility changes in response to pH variations, enabling controlled drug release. researchgate.netnih.gov

Beyond pH, the development of photo-responsive systems is another intriguing avenue. While direct photo-responsive applications of this compound have yet to be extensively explored, the pyridine moiety offers a potential handle for introducing photo-switchable groups. The integration of this compound into systems for photodynamic therapy (PDT) is a plausible future direction. nih.govgoogle.com For instance, it could be used to develop novel photosensitizer delivery systems that are activated by light of a specific wavelength.

StimulusResponsive MoietyPotential Application
pHGuanidine groupControlled drug release, Smart hydrogels, Biosensors
Light (Photo-responsiveness)Pyridine moiety (functionalized)Photodynamic therapy, Light-triggered catalysis

Applications in Bioinorganic Chemistry Beyond Traditional Catalysis

While the catalytic applications of metal complexes with guanidine-containing ligands are well-established, future research is poised to explore their roles in other areas of bioinorganic chemistry. The ability of this compound to form stable complexes with a variety of metal ions opens up possibilities for the development of fluorescent sensors. The synthesis of a highly fluorescent family of unsymmetrical organoboron complexes containing 5-(pyridin-2-ylmethylene)imidazolidine-2,4-dione moieties has been reported, demonstrating the potential for creating emissive materials with this structural motif. nih.gov Future studies could focus on designing complexes that exhibit changes in their fluorescence properties upon binding to specific metal ions or biomolecules, enabling their use as selective sensors.

The development of metal-based imaging agents is another promising area. The this compound ligand could be used to chelate paramagnetic or radioactive metal ions for use in magnetic resonance imaging (MRI) or positron emission tomography (PET), respectively. The functionalization of the ligand could allow for the targeting of specific tissues or cell types.

Exploration of Novel Reactivity Pathways

Current research has largely focused on the synthesis of this compound and its use as a ligand in catalysis. However, the intrinsic reactivity of the compound itself remains a relatively unexplored area. Future investigations could delve into unconventional reactivity pathways, such as its participation in multicomponent reactions or its use as an organocatalyst. The guanidine moiety, being a strong base, could potentially catalyze a range of organic transformations.

Furthermore, mechanistic studies on the reactions involving this compound and its metal complexes are crucial for understanding and optimizing their reactivity. Detailed kinetic and computational studies could provide insights into reaction mechanisms and guide the design of more efficient catalysts and reactive systems. Biochemical studies on the mechanism of inactivation of reovirus by guanidine-HCl suggest that such compounds can have specific interactions with biological macromolecules, an area that could be further explored. nih.gov

Sustainable Synthesis and Catalytic Recycling Strategies

The development of environmentally friendly and efficient synthetic methods is a key goal in modern chemistry. Future research on this compound will likely focus on the development of sustainable synthesis routes. This could involve the use of greener solvents, catalysts, and starting materials. One-pot synthesis methodologies, which reduce the number of reaction steps and minimize waste, are particularly attractive. Several one-pot methods for the synthesis of substituted pyridines and guanidines have been reported, providing a foundation for developing a sustainable synthesis of this compound. nih.govcore.ac.ukorganic-chemistry.orgnih.gov

In addition to sustainable synthesis, the development of recyclable catalysts based on this compound is of significant importance. Immobilizing the catalyst on a solid support, such as a polymer or magnetic nanoparticles, can facilitate its recovery and reuse, reducing costs and environmental impact. The synthesis of heterocyclic compounds from resin-bound guanidines has been demonstrated, showcasing the feasibility of this approach. nih.gov Future work will likely focus on designing robust and highly active recyclable catalysts for a variety of chemical transformations.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 1-(Pyridin-2-ylmethyl)guanidine, and how can purity be ensured?

  • Methodology :

  • Step 1 : Use a nucleophilic substitution reaction between 2-(aminomethyl)pyridine and a guanidine precursor (e.g., cyanamide).

  • Step 2 : Purify the product via recrystallization or column chromatography. Monitor reaction progress using TLC.

  • Step 3 : Validate purity via ¹H/¹³C NMR and HPLC (>95% purity threshold). For structural confirmation, submit crystallographic data to the Cambridge Crystallographic Data Centre (CCDC) .

  • Safety : Follow protocols for handling amines (e.g., gloves, fume hood) as per lab safety regulations .

    • Data Table :
ParameterValue/TechniqueReference
Yield65-75% (optimized conditions)
Purity>95% (HPLC)
CrystallographyCCDC 2129140 (analogous complex)

Q. How should researchers characterize this compound to confirm its identity?

  • Methodology :

  • Spectroscopy : Use ¹H NMR (pyridine ring protons: δ 8.5–7.5 ppm; guanidine NH: δ 6.8–7.2 ppm) and IR (N-H stretch: ~3300 cm⁻¹).

  • Mass Spectrometry : Confirm molecular ion peak (e.g., [M+H]⁺ at m/z 165.1).

  • X-ray Diffraction : For definitive structural proof, grow single crystals in ethanol/water and submit data to CCDC .

    • Data Contradiction Tip : If NMR signals overlap, use 2D COSY or HSQC to resolve ambiguities .

Q. What safety protocols are critical when handling this compound?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • Waste Disposal : Segregate acidic/basic waste and consult institutional chemical hygiene plans .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

  • Methodology :

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states .

  • Software Tools : Employ Gaussian or ORCA for energy profiling. Validate with experimental yields .

  • Factorial Design : Apply a 2³ factorial matrix to test variables (temperature, solvent, catalyst) .

    • Data Table :
VariableOptimal RangeImpact on Yield
Temperature60-80°C+15%
Solvent (EtOH/H₂O)7:3 ratio+20%
Catalyst (NaOH)1.2 equiv+10%

Q. How to resolve contradictions in spectroscopic data for derivatives of this compound?

  • Methodology :

  • Hypothesis Testing : Compare experimental data with computational predictions (e.g., NMR chemical shifts via GIAO method ).
  • Cross-Validation : Use LC-MS/MS to confirm fragmentation patterns.
  • Case Study : A 2021 study resolved conflicting IR data for a Cd(II) complex by re-examining hydrogen bonding via XRD .

Q. What strategies integrate this compound into enzyme inhibition studies?

  • Methodology :

  • Docking Simulations : Use AutoDock Vina to predict binding affinity with target enzymes (e.g., kinases).
  • Kinetic Assays : Perform Michaelis-Menten analysis to measure IC₅₀ values.
  • Reference Compound : Compare with 2-(Piperidin-2-yl)pyridine derivatives, which show similar binding motifs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.